Pamapimod-d4

LC-MS/MS Quantification Stable Isotope Dilution Bioanalysis

Pamapimod-d4 is an essential stable isotope-labeled internal standard (SIL-IS) for the validated LC-MS/MS quantification of Pamapimod in biological matrices. Unlike unlabeled analogs, its near-identical physicochemical behavior and unique +4.03 Da mass shift correct for matrix effects, extraction variability, and ionization fluctuations, ensuring the precision mandated by bioanalytical guidelines for clinical PK/TK studies.

Molecular Formula C₁₉H₁₆D₄F₂N₄O₄
Molecular Weight 410.41
CAS No. 1246814-57-2
Cat. No. B1147135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamapimod-d4
CAS1246814-57-2
Synonyms6-(2,4-Difluorophenoxy)-2-[[3-hydroxy-1-(2-hydroxyethyl)propyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-d4;  R 1503-d4;  Ro 4402257-d4; 
Molecular FormulaC₁₉H₁₆D₄F₂N₄O₄
Molecular Weight410.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pamapimod-d4 (CAS 1246814-57-2) – Deuterated p38α/β MAPK Inhibitor for Quantitative Bioanalysis


Pamapimod-d4 (Ro4402257-d4) is the deuterium-labeled isotopologue of Pamapimod (Ro4402257), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor [1]. It is specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of Pamapimod in complex biological matrices . The compound retains the parent molecule's exquisite isoform selectivity, exhibiting high affinity for p38α (Ki = 1.3 nM) and p38β (Ki = 120 nM), with no detectable activity against p38δ or p38γ .

Why Pamapimod-d4 Cannot Be Interchanged with Unlabeled Pamapimod or Other p38 Inhibitor Analogs


Substituting Pamapimod-d4 with the unlabeled Pamapimod (Ro4402257) or a structurally distinct p38 inhibitor (e.g., BIRB-796, VX-702) for quantitative bioanalysis introduces unacceptable analytical variability. The critical function of Pamapimod-d4 is not its pharmacological activity but its near-identical physicochemical behavior to the target analyte while possessing a unique mass signature (+4.03 Da mass shift) . Using an unlabeled analog fails to compensate for matrix effects, extraction recovery variability, and ionization efficiency fluctuations inherent in LC-MS/MS workflows, leading to inaccurate quantification [1]. This specific isotopologue is essential for achieving the precision and accuracy mandated by bioanalytical method validation guidelines [2].

Pamapimod-d4 Quantitative Differentiation Evidence Against Comparators


Mass Spectrometric Differentiation: +4.03 Da Shift vs. Unlabeled Pamapimod

Pamapimod-d4 provides a precise +4.03 Da mass shift relative to the unlabeled Pamapimod analyte (exact mass of 410.17 Da vs. 406.14 Da) . This difference arises from the substitution of four hydrogen atoms with deuterium at specific positions (1,1,5,5-tetradeutero on the pentan-3-yl moiety) . In LC-MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, this distinct precursor and product ion pair enables unambiguous differentiation and quantification without isotopic peak overlap, a fundamental requirement for accurate stable isotope dilution assays.

LC-MS/MS Quantification Stable Isotope Dilution Bioanalysis

Chromatographic Co-elution and Ionization Behavior vs. Structural Analogs

As a true isotopologue, Pamapimod-d4 exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled Pamapimod analyte under reversed-phase LC conditions [1]. In contrast, the use of a structural analog as an internal standard (e.g., a different p38 inhibitor such as BIRB-796) results in differential matrix effects and extraction recovery, as the physicochemical properties (LogP, pKa) diverge significantly [2]. This divergence requires extensive and often unsuccessful method optimization to achieve acceptable accuracy and precision.

Matrix Effect Correction Recovery Compensation LC-MS/MS Validation

High Isotopic Purity for Accurate Dilution Assays

Commercial Pamapimod-d4 is supplied with a certified purity of ≥98% , a specification that is critical for minimizing the contribution of the internal standard to the analyte peak area. In contrast, the use of a lower-purity isotopologue (e.g., containing significant unlabeled or D3-labeled species) introduces a systematic bias in the calibration curve, leading to inaccurate back-calculation of analyte concentrations [1]. For a target LLOQ of 1 ng/mL in plasma, the use of ≥98% pure Pamapimod-d4 ensures that the internal standard's isotopic impurity contributes <2% of the analyte signal, a level considered negligible for regulatory bioanalysis [2].

Stable Isotope Dilution Internal Standard Method Validation

Pamapimod-d4 (1246814-57-2): High-Impact Application Scenarios for Procurement


Validated LC-MS/MS Method Development for Pamapimod in Plasma/Serum

Procurement is essential when developing a validated bioanalytical method for quantifying Pamapimod in biological matrices. Pamapimod-d4 serves as the gold standard internal standard to correct for matrix effects and extraction variability, as its co-eluting isotopologue properties ensure method accuracy and precision across the calibration range [1]. This is a prerequisite for supporting clinical pharmacokinetic studies [2].

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Pamapimod

In preclinical and clinical PK/TK studies, Pamapimod-d4 is the definitive internal standard for quantifying Pamapimod exposure (Cmax, AUC). Its use is mandated to generate reliable concentration-time data, enabling accurate determination of key PK parameters such as clearance, volume of distribution, and half-life, which are critical for dose selection and regulatory submissions [3].

Metabolite Identification and Profiling Studies

When investigating the metabolic fate of Pamapimod (e.g., identification of major circulating metabolites like RO4498496), Pamapimod-d4 can be used as a reference standard to distinguish parent drug from isobaric interferences or to semi-quantify metabolites. Its distinct mass ensures that the parent drug signal is accurately quantified even in the presence of complex metabolite profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamapimod-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.